molecular formula C20H20Br2N2O3S B2759060 1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1101776-22-0

1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2759060
CAS No.: 1101776-22-0
M. Wt: 528.26
InChI Key: HXOQFCUHAIENHZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide features a polycyclic framework comprising an imidazo[2,1-b][1,3]thiazin core substituted with:

  • A 4-bromophenyl group at position 1.
  • A 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 2.
  • A hydroxyl group at position 3.
  • A bromide counterion balancing the positive charge on the imidazo-thiazinium system.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN2O3S.BrH/c21-15-3-5-16(6-4-15)22-13-20(24,23-8-1-11-27-19(22)23)14-2-7-17-18(12-14)26-10-9-25-17;/h2-7,12,24H,1,8-11,13H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOQFCUHAIENHZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC4=C(C=C3)OCCO4)O)C5=CC=C(C=C5)Br)SC1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Br2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological properties. The presence of a bromophenyl group and a dioxin moiety suggests potential interactions with various biological targets.

Property Value
Molecular Formula C19H19BrN2O3S
Molecular Weight 426.34 g/mol
IUPAC Name 1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Antimicrobial Activity

Research has indicated that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzodioxins have shown effective inhibition against various bacterial strains. The specific compound may exhibit similar activity due to its structural resemblance to known antimicrobial agents.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Studies on related compounds have demonstrated inhibition against enzymes such as monoamine oxidase B (MAO-B) and poly(ADP-ribose) polymerase (PARP). For example:

  • MAO-B Inhibition : Compounds structurally related to the target compound have been shown to inhibit MAO-B with IC50 values in the nanomolar range . This suggests that the target compound may also interact with MAO-B or related enzymes.
  • PARP Inhibition : Similar compounds have been evaluated for their ability to inhibit PARP enzymes, which are critical in DNA repair mechanisms . The lead compounds identified had IC50 values as low as 0.88 μM.

Anticancer Activity

The anticancer potential of compounds with similar frameworks has been extensively studied. The inhibition of cancer cell proliferation through apoptosis induction has been observed in various assays. For example:

  • Compounds derived from dioxins have shown promising results in inhibiting cancer cell lines by inducing cell cycle arrest and apoptosis .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on MAO-B Inhibitors : A series of compounds were synthesized and tested for MAO-B inhibitory activity. The best inhibitors showed IC50 values below 10 nM, indicating high potency .
  • PARP Inhibitor Development : Research focused on synthesizing derivatives of benzodioxins led to the identification of potent PARP inhibitors with significant efficacy in preclinical models .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in critical pathways:

  • Enzyme Binding : The binding affinity to enzyme active sites can lead to modulation of their activity. For instance, hydrogen bonding and hydrophobic interactions play a crucial role in stabilizing the compound within the enzyme's active site .

Scientific Research Applications

Chemical Properties and Structure

The compound has a unique structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C18H18BrN2O4SC_{18}H_{18}BrN_2O_4S, and it has a molecular weight of approximately 408.31 g/mol. The compound features a bromophenyl group and a tetrahydroimidazothiazine moiety which are crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[2,1-b][1,3]thiazine compounds exhibit significant anticancer properties. Research has demonstrated that modifications to the imidazo-thiazine core can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to 1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) have shown promising results in inhibiting tumor growth in vitro and in vivo .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary investigations have indicated that related compounds possess inhibitory effects against several bacterial strains. The presence of the bromophenyl group may enhance lipophilicity and facilitate membrane penetration, contributing to its efficacy against pathogens .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of compounds containing the imidazo-thiazine structure. Studies indicate that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Several case studies have documented the therapeutic potential of similar compounds:

  • Study on Anticancer Efficacy : A study demonstrated that a related compound induced apoptosis in breast cancer cells through the activation of caspase pathways .
  • Antimicrobial Evaluation : Another investigation reported the effectiveness of an imidazo-thiazine derivative against drug-resistant bacterial strains .

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Imidazo[2,1-b][1,3]thiazinium 4-Bromophenyl, dihydrodioxin, hydroxyl ~550 (estimated) Potential antimicrobial/anti-inflammatory
3-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole Imidazo[2,1-b][1,3]thiazole 4-Bromophenyl 297.16 Simpler core; used in heterocyclic studies
6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3,4]thiadiazole Imidazo[2,1-b][1,3,4]thiadiazole 4-Bromophenyl, 4-fluorobenzyl 388.26 Antimicrobial activity

Analysis :

  • The dihydrodioxin substituent increases electron density and steric bulk, which may improve solubility in polar solvents compared to halogenated analogues .

Substituent Effects on Physicochemical Properties

Substituent Type Example Compound Impact on Properties
Halogenated Aryl Groups 4-Bromophenyl (target compound), 4-fluorobenzyl () Enhances lipophilicity and membrane permeability; bromine may facilitate halogen bonding .
Hydroxyl Groups 3-Hydroxy in target compound Introduces hydrogen-bonding capacity, improving solubility and interaction with targets .
Alkoxy/Ether Groups 4-Ethoxyphenyl (), dihydrodioxin (target compound) Increases polarity and metabolic stability compared to alkyl chains .

Key Research Findings

Structural Characterization

  • X-ray Crystallography: Analogues like 6-(4-bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3,4]thiadiazole () crystallize in monoclinic systems (space group P21/n), with intermolecular interactions stabilizing the lattice. The target compound’s hydroxyl group may promote similar hydrogen-bonding networks .
  • Spectroscopy : IR and NMR data (e.g., ) confirm substituent effects on electron density. For example, the hydroxyl group’s resonance in the target compound would appear downfield (~δ 5–6 ppm in ¹H NMR) .

Computational Analysis

    Q & A

    Basic: How can researchers optimize the synthesis yield of this compound?

    Methodological Answer:
    Synthesis optimization requires systematic variation of reaction parameters.

    • Catalysts & Solvents: Use polar aprotic solvents (e.g., DMF or DCM) and acid catalysts (e.g., H₂SO₄) to enhance cyclization efficiency in imidazo-thiazine formation .
    • Temperature Control: Multi-step reactions benefit from precise temperature gradients. For example, initial condensation at 0–5°C followed by reflux (80–100°C) improves intermediate stability .
    • Purification: Employ column chromatography with silica gel (hexane/EtOAc gradient) and recrystallization from ethanol to isolate high-purity product .

    Basic: What analytical techniques are critical for structural characterization?

    Methodological Answer:
    Combine spectroscopic and crystallographic methods:

    • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., dihydrobenzo-dioxin protons at δ 4.2–4.5 ppm) .
    • HRMS: Validate molecular weight (e.g., observed vs. calculated m/z within 5 ppm error) .
    • X-ray Diffraction: Resolve stereochemistry of the hydroxy group at C3 and fused ring conformation .

    Advanced: How can computational modeling predict electronic properties and reactivity?

    Methodological Answer:

    • DFT Calculations: Use B3LYP/6-31G(d,p) to optimize geometry and compute frontier molecular orbitals (FMOs). The energy gap (ΔE = LUMO − HOMO) predicts charge transfer efficiency .
    • Multiwfn Analysis: Map electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites near the bromophenyl and dihydrobenzo-dioxin groups .
    • TD-DFT: Simulate UV-Vis spectra (e.g., λmax ~300 nm for π→π* transitions) and compare with experimental data in DCM .

    Advanced: How to design structure-activity relationship (SAR) studies for pharmacological potential?

    Methodological Answer:

    • Analog Synthesis: Modify substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl or methoxy groups) to assess electronic effects .
    • Biological Assays: Test COX-2 inhibition (IC₅₀) or antimicrobial activity (MIC) using enzyme-linked assays or broth microdilution .
    • Data Correlation: Relate substituent electronegativity (Hammett σ values) to bioactivity trends .

    Advanced: What strategies address stereochemical challenges during synthesis?

    Methodological Answer:

    • Chiral Resolutions: Use enantioselective catalysts (e.g., L-proline) for asymmetric induction at the C3 hydroxy group .
    • Diastereomer Separation: Optimize HPLC conditions (e.g., Chiralpak AD-H column with hexane/isopropanol) to isolate active stereoisomers .
    • Circular Dichroism (CD): Confirm absolute configuration of chiral centers post-synthesis .

    Advanced: How to resolve contradictions in reported synthetic protocols?

    Methodological Answer:

    • Cross-Validation: Compare yields from alternative routes (e.g., one-pot vs. stepwise) using identical analytical standards .
    • Reaction Monitoring: Use in-situ FTIR or LC-MS to detect intermediates and identify side reactions (e.g., over-oxidation of thiazine rings) .
    • Reproducibility Tests: Replicate literature methods under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .

    Basic: What conditions affect the compound’s stability during storage?

    Methodological Answer:

    • Temperature: Store at −20°C in amber vials to prevent thermal degradation of the imidazo-thiazine core .
    • Solubility: Prepare stock solutions in anhydrous DMSO (≤1 mM) to avoid hydrolysis of the bromide counterion .
    • Light Sensitivity: Protect from UV exposure to maintain the dihydrobenzo-dioxin moiety’s integrity .

    Advanced: How to elucidate biological targets using molecular docking?

    Methodological Answer:

    • Protein Preparation: Retrieve target structures (e.g., COX-2 or PD-L1) from PDB (e.g., 5KIR) and optimize protonation states .
    • Docking Protocols: Use AutoDock Vina with Lamarckian GA parameters. Focus on binding pockets (e.g., COX-2’s hydrophobic channel) .
    • Validation: Compare docking scores with known inhibitors (e.g., Celecoxib for COX-2) and validate via mutagenesis studies .

    Basic: How to assess purity for in vitro studies?

    Methodological Answer:

    • HPLC: Use a C18 column (ACN/water gradient, 1.0 mL/min) with UV detection at 254 nm. Accept purity ≥95% .
    • Elemental Analysis: Confirm C, H, N, S content within ±0.3% of theoretical values .
    • TLC Monitoring: Spot crude product on silica plates (EtOAc/hexane 3:7) to track reaction completion .

    Advanced: How do solvent effects influence reaction kinetics?

    Methodological Answer:

    • Solvent Screening: Test polarity (ε) and H-bonding capacity (Kamlet-Taft parameters). For SN2 reactions, DMF (ε=37) accelerates bromide displacement vs. THF (ε=7.5) .
    • Kinetic Profiling: Use stopped-flow UV-Vis to measure rate constants (kobs) in varying solvents .
    • Computational Solvation Models: Apply COSMO-RS to predict solvation-free energies and transition-state stabilization .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.